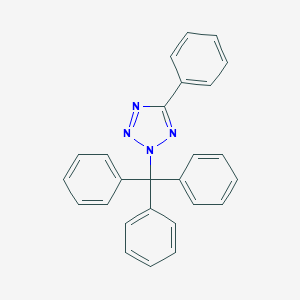

5-Phenyl-2-trityltetrazole

Description

Significance of Tetrazole Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. bohrium.comjocpr.com Although not found in nature, these synthetic heterocycles have garnered significant interest from researchers in medicinal and material chemistry. bohrium.com Their unique structure, which is nitrogen-rich and planar, confers upon them both electron-donating and electron-withdrawing capabilities. bohrium.com This electronic flexibility and structural stability make tetrazole derivatives highly valuable in various chemical applications, most notably in the pharmaceutical industry. bohrium.comresearchgate.net

One of the most critical roles of the tetrazole ring in medicinal chemistry is its function as a non-classical bioisostere for the carboxylic acid group. bohrium.combohrium.comresearchgate.net Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. vu.edu.au The 5-substituted-1H-tetrazole ring is one of the most recognized non-classical bioisosteres of carboxylic acids. drughunter.com

This bioisosteric relationship is founded on several key physicochemical similarities:

Acidity : The tetrazole ring possesses an acidic proton with a pKa value (typically 4.5-4.9) very similar to that of a carboxylic acid (pKa ~4.2-4.5). bohrium.comdrughunter.compressbooks.pub This allows it to mimic the essential ionic interactions that a carboxyl group might make with a biological target, such as a receptor or enzyme. vu.edu.aupressbooks.pub

Lipophilicity : The tetrazole moiety is approximately ten times more lipophilic than a carboxylic acid group. pressbooks.pub This increased lipophilicity can enhance a drug molecule's ability to cross cell membranes, potentially improving its oral bioavailability and pharmacokinetic profile. drughunter.compressbooks.pub

Metabolic Stability : The tetrazole ring is generally more stable to metabolic degradation than a carboxylic acid. bohrium.combeilstein-journals.org This resistance to metabolism can lead to a longer duration of action for a drug.

The replacement of a carboxylic acid with a tetrazole ring is a well-established strategy in drug design to enhance potency, improve absorption, and reduce metabolic liabilities. vu.edu.audrughunter.com A prominent example is the development of the antihypertensive drug Losartan (B1675146), where replacing a carboxylic acid with a tetrazole ring led to a tenfold increase in potency and better oral bioavailability. drughunter.com

Table 1: Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

| Property | Carboxylic Acid | 5-Substituted-1H-tetrazole | Significance in Drug Design |

| Acidity (pKa) | ~4.2–4.5 drughunter.com | ~4.5–4.9 drughunter.com | Allows for similar ionic interactions with biological targets. pressbooks.pub |

| Geometry | Planar | Planar bohrium.com | Facilitates similar binding orientation in receptor pockets. |

| Lipophilicity | Lower | Higher (~10-fold) pressbooks.pub | Can improve membrane permeability and oral absorption. drughunter.compressbooks.pub |

| Metabolic Stability | Susceptible to metabolism | Generally stable bohrium.combeilstein-journals.org | Can increase the drug's half-life and duration of action. |

| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and acceptor | Mimics the hydrogen bonding capacity of the carboxyl group. vu.edu.au |

The utility of tetrazoles as carboxylic acid bioisosteres has led to their incorporation into numerous Active Pharmaceutical Ingredients (APIs) across a wide range of therapeutic areas. beilstein-journals.orgresearchgate.net More than 20 FDA-approved drugs contain a tetrazole ring. drughunter.combeilstein-journals.org The presence of this heterocycle is a key factor in the biological activity of these medicines, which include treatments for hypertension, allergies, cancer, and bacterial infections. jocpr.comvu.edu.auhilarispublisher.com

Tetrazole derivatives are crucial intermediates in the synthesis of many pharmaceuticals. juniperpublishers.comgoogle.com The "sartan" class of angiotensin II receptor blockers, used to treat high blood pressure, prominently features a 5-substituted tetrazole ring. bohrium.com The synthesis of these APIs often involves the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097), a common method for forming the tetrazole ring. bohrium.comjchr.org The continual research into new synthetic methods for tetrazole derivatives highlights their sustained importance in the pipeline of new drug development. researchgate.netresearchgate.net

Structural Context of 5-Phenyl-2-trityltetrazole within 2,5-Disubstituted Tetrazole Chemistry

Disubstituted tetrazoles can exist in two primary regioisomeric forms: 1,5-disubstituted and 2,5-disubstituted. jst.go.jp The placement of the second substituent on either the N-1 or N-2 position of the tetrazole ring significantly influences the molecule's properties. This compound is a specific example of a 2,5-disubstituted tetrazole, where a phenyl group is at the C-5 position and a trityl (triphenylmethyl) group is at the N-2 position.

The synthesis of 2,5-disubstituted tetrazoles is often pursued through the alkylation of 5-substituted tetrazoles. jst.go.jp However, such reactions can be complex, often yielding a mixture of both N-1 and N-2 alkylated isomers. nanomedicine-rj.comnanomedicine-rj.com The ratio of these regioisomers is influenced by factors like the nature of the substituent at the C-5 position and the reaction conditions. nanomedicine-rj.com

In the specific case of 5-phenyltetrazole, alkylation with trityl chloride under alkaline conditions, or with triphenylmethanol (B194598) under acidic conditions, has been shown to proceed with high regioselectivity, leading exclusively to the formation of the N-2 isomer, this compound. researchgate.netsemanticscholar.org This selectivity is crucial for its use as a synthetic intermediate, ensuring the production of a single, well-defined isomer. This compound is a commercially available intermediate used on a large scale for the synthesis of sartan drugs. researchgate.netsemanticscholar.org The structure of related sartan intermediates has been confirmed through X-ray crystallography to be the N-2 tritylated derivative. semanticscholar.org

Table 2: General Comparison of 1,5- and 2,5-Disubstituted Tetrazoles

| Feature | 1,5-Disubstituted Tetrazoles | 2,5-Disubstituted Tetrazoles |

| Substitution Pattern | Substituents at N-1 and C-5 positions. | Substituents at N-2 and C-5 positions. |

| Synthesis | Often accessible via multi-component reactions or 1,5-electrocyclization. jst.go.jp | Commonly synthesized via SN1/SN2 alkylation of 5-substituted tetrazoles. jst.go.jp |

| Synthetic Challenge | Can be difficult to synthesize via direct alkylation of 5-substituted tetrazoles. jst.go.jp | Alkylation can produce mixtures of N-1 and N-2 isomers, requiring separation. jst.go.jp |

| Example | 1-Benzyl-5-phenyltetrazole | 2-Benzyl-5-phenyltetrazole (this compound is an N-2 substituted analog) |

Historical and Current Importance of N-Trityltetrazoles as Protecting Groups in Complex Synthesis

In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to render it inactive during a subsequent chemical reaction. organic-chemistry.org The trityl (Tr) group is a bulky substituent widely used as a protecting group for various functional groups, including amines and the N-H group of heterocycles like tetrazoles. ua.esthieme-connect.com

The primary function of the trityl group in a molecule like this compound is to block the reactive N-H site of the tetrazole ring. ua.es This protection is essential in multi-step syntheses where reactive reagents might otherwise interact with the acidic proton of the tetrazole. The bulkiness of the trityl group provides steric hindrance, further shielding the tetrazole ring.

The use of an N-trityl protected tetrazole is a key strategy in the industrial synthesis of losartan and other sartan drugs. semanticscholar.orgua.es The intermediate, often [2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl bromide, utilizes the trityl group to ensure that subsequent reactions occur at other sites on the molecule without affecting the tetrazole ring. researchgate.netsemanticscholar.org

After the desired transformations are complete, the trityl group must be removed in a deprotection step to reveal the free N-H of the tetrazole, which is essential for the final drug's biological activity. ua.es Various methods have been developed for the detritylation of N-trityltetrazoles, including treatment with acid (e.g., hydrochloric acid, trifluoroacetic acid) or using zinc and methanol (B129727). ua.esresearchgate.net The development of efficient and mild deprotection methods is crucial to ensure high yields and prevent decomposition of the final product. ua.es

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-phenyl-2-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-29-30(28-25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCMARZVAUWOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391135 | |

| Record name | 5-phenyl-2-trityltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87268-78-8 | |

| Record name | 5-phenyl-2-trityltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Synthetic Transformations Involving 5 Phenyl 2 Trityltetrazole

Detritylation Reactions of 5-Phenyl-2-trityltetrazole and Other N-Trityltetrazoles

The cleavage of the bond between the trityl group and the tetrazole nitrogen is a critical step in synthetic sequences that utilize this compound as a protected intermediate. This deprotection can be achieved through both reductive and acidic conditions, each with its own mechanistic nuances and synthetic advantages.

A practical and cost-effective method for the detritylation of N-trityltetrazoles involves the use of zinc metal in the presence of a protic solvent like methanol (B129727). ua.es This reductive cleavage is efficient for a variety of 5-substituted N-trityltetrazoles.

The reductive cleavage of the C-N bond in N-trityltetrazoles by zinc is believed to proceed through a single electron transfer (SET) mechanism. ua.es In this proposed pathway, the zinc metal, with a reduction potential of -0.763 V, transfers an electron to the trityl group. This results in the homolytic cleavage of the C-N bond, generating a trityl radical and a tetrazolyl anion. The trityl radical can then accept a second electron from another zinc atom to form a trityl anion. This highly basic trityl anion is subsequently protonated by the protic solvent, such as methanol, to yield triphenylmethane. The tetrazolyl anion is protonated during the acidic work-up to give the deprotected 5-phenyltetrazole. ua.es

The efficiency of the zinc-mediated reductive cleavage is highly dependent on the reaction conditions, particularly the solvent system and temperature. A study on the detritylation of 5-phenyl-1-trityltetrazole, a constitutional isomer of the title compound, provides valuable insights into the optimization of these parameters. The reaction showed no significant product formation at room temperature in various solvents, including methanol, ethanol (B145695), and tetrahydrofuran (B95107) (THF), even after 24 hours. However, elevating the temperature proved to be crucial. A significant yield of the deprotected 5-phenyltetrazole was achieved when the reaction was conducted at reflux temperature in a mixture of methanol and THF. ua.es

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Zn/MeOH | rt | 24 | 0 |

| 2 | Zn/THF | rt | 24 | 0 |

| 3 | Zn/EtOH | rt | 24 | 0 |

| 4 | Zn/MeOH/THF | rt | 24 | 0 |

| 5 | Zn/MeOH/THF | reflux | 3 | 92 |

Under these optimized conditions (refluxing methanol/THF), the reductive detritylation was successfully applied to a range of 5-substituted-1-trityltetrazoles, demonstrating the versatility of this method. ua.es

| Entry | Substituent (R) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3 | 92 |

| 2 | 4-Methoxyphenyl | 3 | 94 |

| 3 | Butyl | 5 | 85 |

| 4 | Benzyl | 4 | 90 |

| 5 | 2-Thienyl | 3 | 88 |

The trityl group is sensitive to acidic conditions, and its removal can be readily achieved by treatment with various acids. This acid-catalyzed deprotection is a cornerstone in many synthetic applications, particularly in the synthesis of complex molecules where the tetrazole moiety requires temporary protection.

The acid-catalyzed removal of the trityl group from this compound regenerates the parent 5-phenyltetrazole, which can then participate in subsequent reactions. This strategy is prominently featured in the synthesis of sartans, a class of angiotensin II receptor blockers used as antihypertensive drugs. nih.govresearchgate.net For instance, in the synthesis of olmesartan (B1677269) medoxomil, a tritylated tetrazole intermediate is deprotected under acidic conditions. google.com A variety of acids can be employed for this purpose, including organic carboxylic acids like formic acid and trifluoroacetic acid, as well as inorganic acids. The reaction temperature for such deprotections typically ranges from -50°C to 150°C, with reaction times varying from a few minutes to several hours. nih.gov

In some instances, unusual detritylation has been observed under basic conditions during the synthesis of certain sartan molecules, highlighting the nuanced reactivity of these systems. nih.gov However, acidic deprotection remains the more conventional and widely employed method.

Acid-Catalyzed Deprotection of Trityl Groups from the Tetrazole Nitrogen

Further Functionalization and Derivatization Pathways of this compound Scaffolds

Following the successful deprotection of the trityl group to yield 5-phenyltetrazole, the exposed nitrogen atoms of the tetrazole ring become available for further functionalization. The alkylation and arylation of the tetrazole ring are common strategies to introduce molecular diversity and modulate the physicochemical properties of the resulting compounds.

The alkylation of 5-phenyltetrazole can lead to a mixture of N1 and N2 substituted isomers, and the regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the alkylating agent. organic-chemistry.orgmdpi.com For example, the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles. nih.gov This provides a potential route to selectively functionalize the N2 position of the 5-phenyltetrazole core.

Similarly, N-arylation of the 5-phenyltetrazole scaffold can be achieved through various methods, including palladium-catalyzed cross-coupling reactions with aryl halides or copper-catalyzed reactions with arylboronic acids. nih.govresearchgate.net These reactions open up avenues for the synthesis of a wide array of novel 2,5-diaryl- and 1,5-diaryl-tetrazoles, which are of interest in medicinal chemistry and materials science.

Arylation and Hetarylation Reactions at the Tetrazole Ring in 2,5-Disubstituted Systems

The introduction of aryl and hetaryl moieties onto the tetrazole ring of 2,5-disubstituted systems like this compound is a key strategy for modifying its chemical properties and accessing novel molecular structures.

Copper-catalyzed cross-coupling reactions, particularly the Chan-Evans-Lam (CEL) coupling, have emerged as powerful tools for the formation of carbon-nitrogen bonds. tezu.ernet.inresearchgate.netorganic-chemistry.orgnih.gov This methodology offers a milder alternative to other coupling reactions and is known for its tolerance of a wide range of functional groups. tezu.ernet.innih.gov The CEL reaction typically involves the coupling of an arylboronic acid with an N-H containing compound in the presence of a copper catalyst, often at room temperature and open to the air. researchgate.netorganic-chemistry.orgnih.gov While direct examples involving this compound are not extensively detailed in the provided search results, the general principles of CEL coupling are applicable to the arylation of nitrogen-containing heterocycles. tezu.ernet.innih.gov The reaction mechanism is believed to proceed through a sequence involving the formation of a copper(II)-amine complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the N-arylated product. organic-chemistry.org The use of various copper sources such as Cu(OAc)₂, CuI, and Cu₂O has been explored for similar transformations. nih.govnih.gov

Recent advancements in copper-catalyzed C-N coupling have focused on expanding the substrate scope to include sterically hindered partners and developing more efficient catalytic systems. nih.gov For instance, the use of specific ligands can significantly improve the yield and selectivity of the coupling reaction. nih.gov Microwave-assisted conditions have also been shown to accelerate these reactions, leading to rapid and efficient synthesis of N-arylated heterocyles. nih.gov

Ortho-Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-lithiation is a powerful synthetic strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). harvard.eduresearchgate.net This reaction involves the deprotonation of the ortho-position by a strong lithium base, such as an alkyllithium, to form an ortho-lithiated intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents. harvard.edunih.gov

A significant application of directed ortho-lithiation involving this compound is the synthesis of 2-(2'-Triphenylmethyl-2'H-tetrazol-5'-yl)phenylboronic acid. google.comgoogle.comjustia.com In this process, the tetrazole ring acts as a directing group, facilitating the lithiation of the ortho-position of the phenyl ring. The resulting ortho-lithiated species is then quenched with a suitable boron electrophile, such as trimethyl borate, followed by hydrolysis to yield the desired boronic acid. chemicalbook.com This boronic acid is a valuable intermediate for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki reaction, enabling the formation of biaryl compounds. google.comchemicalbook.comgoogleapis.com

The synthesis of 2-(2'-Triphenylmethyl-2'H-tetrazol-5'-yl)phenylboronic acid is a key step in the preparation of angiotensin II receptor antagonists. google.com The reaction conditions for the subsequent Suzuki coupling of this boronic acid with various aryl halides have been well-documented, typically employing a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate or sodium carbonate in a suitable solvent system. google.com

Table 1: Suzuki Coupling Reactions of 2-(2'-Triphenylmethyl-2'H-tetrazol-5'-yl)phenylboronic Acid

| Aryl Halide | Base | Catalyst | Product | Reference |

| p-Bromobenzaldehyde | Potassium Carbonate | Tetrakis(triphenylphosphine)palladium(0) | 2-(2'-(Triphenylmethyl)-2'H-tetrazol-5'-yl)-[1,1'-biphenyl]-4-carbaldehyde | google.com |

| p-Bromobenzyl alcohol | Tetrabutylammonium (B224687) Carbonate | Tetrakis(triphenylphosphine)palladium(0) | (2'-(2-(Triphenylmethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol | google.com |

| p-Bromotoluene | Sodium Carbonate | Tetrakis(triphenylphosphine)palladium(0) | 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-2-(triphenylmethyl)-2H-tetrazole | google.comgoogleapis.com |

Thermal Stability and Decomposition Processes of 2,5-Disubstituted Tetrazoles

The thermal behavior of 2,5-disubstituted tetrazoles is of significant interest due to their potential applications as energetic materials and their utility in generating reactive intermediates for organic synthesis. rsc.orgnih.govresearchgate.net The decomposition of these compounds can proceed through different pathways, leading to a variety of products. scispace.com

A primary thermal decomposition pathway for 2,5-disubstituted tetrazoles involves the elimination of a molecule of nitrogen (N₂). scispace.comacs.org This process leads to the formation of a highly reactive intermediate known as a nitrilimine. acs.org Nitrilimines are 1,3-dipoles that can undergo a variety of subsequent reactions, including cycloadditions, making them valuable synthons in heterocyclic chemistry. acs.orgresearchgate.net The formation of nitrilimines from the thermal breakdown of 2,5-disubstituted tetrazoles has been a subject of study for understanding their reactivity and harnessing their synthetic potential. acs.org The stability and decomposition temperature of 2,5-disubstituted tetrazoles can be influenced by the nature of the substituents at the 2- and 5-positions of the tetrazole ring. nih.gov For instance, the introduction of certain functional groups can either enhance or decrease the thermal stability of the molecule. rsc.orgnih.gov

Spectroscopic and Structural Elucidation of 5 Phenyl 2 Trityltetrazole and Its Regioisomers

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Elucidation of Fragmentation Pathways, Including Nitrogen Loss

The mass spectrometric fragmentation of tetrazole derivatives is a well-documented process, often characterized by the facile loss of a molecule of nitrogen (N₂). This process is a key diagnostic feature in the mass spectra of these compounds. For 2,5-disubstituted tetrazoles, thermal or electron impact-induced decomposition readily leads to the elimination of N₂, resulting in the formation of nitrilimines. researchgate.net

In the case of analogous compounds like 2-methyl-5-phenyl-2H-tetrazole, the fragmentation pattern involves the loss of nitrogen from a weak molecular ion to produce a more stable base peak. researchgate.net Further fragmentation can then occur from this initial product. For instance, in 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the initial loss of N₂ is followed by the elimination of a second nitrogen molecule. researchgate.net

While a definitive fragmentation pathway for 5-Phenyl-2-trityltetrazole cannot be constructed without experimental data, it is highly probable that its fragmentation would be initiated by the loss of the bulky trityl group or the characteristic elimination of a nitrogen molecule from the tetrazole ring. The stability of the resulting fragments would dictate the subsequent fragmentation steps.

High-Resolution Mass Spectrometry and Tandem MS for Elemental Composition and Structural Details

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. For a compound like this compound, HRMS would be crucial in confirming its molecular formula by comparing the experimentally measured mass with the calculated exact mass.

Tandem mass spectrometry (MS/MS) provides further structural insights by allowing for the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique would be instrumental in differentiating between regioisomers such as this compound and 5-Phenyl-1-trityltetrazole. The different substitution patterns on the tetrazole ring would likely lead to distinct fragmentation patterns, allowing for their unambiguous identification. For example, the chemical shift of the carbon atom in the tetrazole ring differs by approximately 10 ppm between 1,5- and 2,5-disubstituted tetrazoles, a feature that is useful in structural elucidation. researchgate.net

Although specific HRMS and tandem MS data for this compound are not available, the general methodology is well-established for the analysis of related tetrazole compounds. researchgate.net

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of molecules.

Vibrational (IR) Spectroscopy: The IR spectrum of a tetrazole derivative would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. For a compound like this compound, one would expect to observe:

Aromatic C-H stretching: Typically found in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching vibrations: Associated with the phenyl and tetrazole rings, appearing in the 1600-1450 cm⁻¹ region.

Trityl group vibrations: Characteristic absorptions for the trityl group would also be present.

The disappearance of the N-H stretching band, typically seen in the FT-IR spectrum of the parent 5-phenyl-1H-tetrazole, would confirm the substitution at the nitrogen atom of the tetrazole ring. nih.gov

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π → π* transitions within the phenyl and tetrazole rings. The position and intensity of these bands are influenced by the conjugation within the molecule. For instance, the UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol (B145695) shows three main absorption bands at 274 nm, 236 nm, and 202 nm. researchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile, although the exact absorption maxima may differ due to the electronic effects of the trityl group.

Without specific experimental data, a detailed analysis and the creation of data tables for this compound and its regioisomers is not possible. The information provided here is based on the general spectroscopic characteristics of related tetrazole compounds.

Computational Chemistry and Theoretical Investigations of 5 Phenyl 2 Trityltetrazole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Phenyl-2-trityltetrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine its optimized ground state geometry. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.

Furthermore, DFT is used to probe the electronic properties of the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Mulliken atomic charges would also be calculated to understand the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. However, specific values for these parameters for this compound are not publicly documented.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity | |

| Total Dipole Moment | Indicates overall polarity | |

| Mulliken Charge on N1 | Local electronic environment | |

| Mulliken Charge on C5 | Local electronic environment |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Quantum Chemical Modeling for Predicting Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Quantum chemical methods are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is the standard for calculating the isotropic shielding constants of nuclei such as ¹H and ¹³C. These theoretical values can then be converted into chemical shifts (δ) and compared with experimental spectra to confirm the molecular structure.

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. These calculations can predict the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. While these methods are routinely applied to organic molecules, published predicted spectroscopic data for this compound could not be located.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Technique | Parameter | Hypothetical Predicted Value |

| ¹³C NMR | Chemical Shift of C5 (tetrazole) | |

| ¹H NMR | Chemical Shift of Phenyl Protons | |

| UV-Vis | λmax |

Note: This table illustrates the type of data that would be generated. Actual calculated values are not available in the public domain.

In Silico Prediction of Potential Biological Activities (e.g., using PASS complex)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the potential biological activities of a molecule based on its structure. The software compares the structure of the target molecule with a vast database of known biologically active compounds to generate a list of potential activities, each with a probability score (Pa for probable activity and Pi for probable inactivity). For this compound, a PASS analysis would provide insights into its potential pharmacological applications. However, a specific PASS prediction for this compound has not been published.

Table 3: Illustrative PASS Prediction for a Hypothetical Compound

| Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

| Antihypertensive | 0.650 | 0.015 |

| Anti-inflammatory | 0.520 | 0.030 |

| Antiviral | 0.480 | 0.050 |

Note: This is a generic example. A PASS analysis for this compound is not publicly available.

Conformational Landscape Analysis and Energy Surface Mapping

Due to the presence of multiple single bonds, particularly around the bulky trityl group, this compound can exist in various conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local energy minima) and the transition states that connect them. This is typically done by rotating key dihedral angles and calculating the corresponding energy. The results are often visualized as a potential energy surface map, which provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformations. Such a detailed analysis for this compound is not available in the scientific literature.

Advanced Applications of 5 Phenyl 2 Trityltetrazole in Pharmaceutical Manufacturing and Drug Discovery

Role as a Pivotal Intermediate in the Industrial Synthesis of Angiotensin II Receptor Blockers (Sartans)

5-Phenyl-2-trityltetrazole is a crucial building block in the manufacture of sartans, a class of drugs widely prescribed for hypertension and heart failure. The trityl group serves as a protecting group for the tetrazole moiety, preventing unwanted side reactions during the construction of the complex sartan molecule. This protection is a key step in the synthesis of several major sartan drugs, including losartan (B1675146), olmesartan (B1677269), valsartan, irbesartan (B333), and candesartan (B1668252), which all share a common 5-(biphenyl-2-yl)tetrazole structure. A common intermediate derived from 5-phenyltetrazole is [2′-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl bromide, which is commercially available on a kilogram scale for sartan synthesis.

Synthetic Routes to Losartan Precursors Involving Trityltetrazole Intermediates

The synthesis of Losartan, the first-in-class angiotensin II receptor blocker, heavily relies on the use of a trityl-protected phenyltetrazole derivative. In established synthetic routes, 5-phenyltetrazole is protected with a trityl group before subsequent reactions to build the biphenyl (B1667301) structure and attach the imidazole (B134444) ring.

A common strategy involves the following key steps:

Protection: 5-Phenyltetrazole is reacted with trityl chloride to form this compound. This step is crucial for the subsequent ortho-metallation.

Biphenyl Formation: The tritylated intermediate undergoes Suzuki coupling with a suitable boronic acid to create the core biphenyl structure.

Functionalization and Imidazole Coupling: The methyl group on the biphenyl structure is halogenated, typically with N-bromosuccinimide (NBS). The resulting benzylic bromide is then used to alkylate the 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.

Final Steps and Deprotection: The aldehyde is reduced to a hydroxymethyl group, yielding trityl losartan. The final step is the removal of the trityl protecting group, typically under acidic conditions (e.g., with aqueous HCl or H2SO4), to yield Losartan.

This pathway highlights the essential role of the trityl group in directing the synthesis and preventing reactions at the acidic tetrazole ring until the final step.

Integration into the Synthesis of Olmesartan Medoxomil and its Key Intermediates

The industrial synthesis of Olmesartan Medoxomil, a prodrug that is rapidly hydrolyzed to the active metabolite olmesartan, also employs a trityl-protected tetrazole intermediate. The synthesis is a multi-step process where the trityl group ensures the tetrazole nitrogen remains unreactive during key coupling and esterification reactions.

A representative synthetic pathway involves:

Coupling Reaction: An imidazole ethyl ester derivative is alkylated with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. This forms the key intermediate, trityl olmesartan ethyl ester.

Hydrolysis: The ethyl ester is hydrolyzed, often using a base like potassium hydroxide (B78521) or sodium hydroxide, to form the corresponding carboxylic acid salt (trityl olmesartan sodium or potassium salt).

Esterification: The resulting salt is then condensed with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) to produce trityl olmesartan medoxomil.

Deprotection: The final step is the acidic cleavage of the trityl group from the tetrazole ring, typically using aqueous acetic acid, to furnish the final API, Olmesartan Medoxomil.

The intermediate, trityl olmesartan medoxomil, is a direct precursor to the final drug, underscoring the integral role of this compound in the manufacturing process.

Addressing and Resolving Structural Discrepancies (Structural Dualism) in Tritylated Tetrazole Intermediates in Pharmaceutical Databases

A significant issue in the chemical literature and pharmaceutical databases has been the incorrect assignment of the trityl group's position on the tetrazole ring in sartan intermediates. The alkylation of 5-phenyltetrazole can potentially lead to two different regioisomers, with the trityl group attached to either the N-1 or N-2 nitrogen atom of the tetrazole ring.

For years, many publications and databases have incorrectly depicted the structure as the N-1 isomer, for instance, naming intermediates as [2′-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl derivatives. However, detailed investigations using single-crystal X-ray diffraction (SCXRD) have definitively resolved this ambiguity.

Key research findings include:

Exclusive N-2 Isomer Formation: Studies have conclusively shown that the alkylation of 5-phenyltetrazole with trityl chloride under typical synthetic conditions (both acidic and alkaline) leads exclusively to the this compound (N-2) isomer.

Confirmation in Intermediates: SCXRD analysis of key intermediates in the synthesis of Olmesartan Medoxomil, such as N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil, confirmed that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring.

Call for Revision: These findings indicate that the widely reported structural formulas and systematic chemical names for these intermediates are incorrect and require revision in scientific literature and databases. The consistent formation of the N-2 isomer is a critical detail for process chemistry, impurity profiling, and regulatory filings.

| Intermediate Name | Previously Reported (Incorrect) Structure | Confirmed (Correct) Structure | Analytical Method for Confirmation |

|---|---|---|---|

| Tritylated Phenyltetrazole Intermediate | N-1 Trityl Isomer | N-2 Trityl Isomer | Single-Crystal X-ray Diffraction (SCXRD) |

| N-Tritylolmesartan Ethyl | Trityl group at N-1 of tetrazole | Trityl group at N-2 of tetrazole | SCXRD |

| N-Tritylolmesartan Medoxomil | Trityl group at N-1 of tetrazole | Trityl group at N-2 of tetrazole | SCXRD |

Exploration in the Design of Other Hybrid Heterocyclic Systems with Multitarget Biological Activity

Beyond its established role in sartan synthesis, the 5-phenyltetrazole scaffold is a valuable building block in medicinal chemistry for creating novel hybrid heterocyclic systems. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. This makes 5-phenyltetrazole and its derivatives attractive starting points for designing molecules with potential therapeutic activities across various domains.

Researchers have utilized 5-phenyl-2H-tetrazole in the design of novel pharmaceuticals, particularly in creating anti-inflammatory and anti-cancer agents, attributed to its capacity to effectively modulate biological pathways. Its structure allows it to serve as a foundation for synthesizing more complex molecules, proving invaluable in drug development and organic synthesis. For example, novel 2,5-disubstituted tetrazole derivatives have been synthesized and screened for antibacterial and anti-tuberculosis activities. Similarly, new pyrazole (B372694) and triazole derivatives incorporating a 5-phenyl-2-furan moiety have been designed and shown to have potential antitumor and fungicidal properties. The versatility of the phenyltetrazole core enables its integration into diverse molecular architectures to explore multi-target biological activities.

Strategies for Control of Process-Related Impurities and Optimization of API Manufacturing Yields

The protection and subsequent deprotection of the tetrazole nitrogen are critical steps in sartan synthesis that can be accompanied by the formation of process-related impurities, which can affect the quality and yield of the final API. Effective control of these impurities is essential for meeting stringent regulatory requirements set by agencies like the FDA and EMA.

During the synthesis of Olmesartan Medoxomil, several key impurities have been identified. For example, during process development, two regioisomeric impurities, identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan, were observed at levels between 0.02% and 0.18%. The N-2 isomer was identified as a novel impurity. The formation of these impurities often occurs during the one-pot process involving the hydrolysis of the ethyl ester followed by alkylation with medoxomil chloride. If the detritylation during the basic hydrolysis step is not perfectly controlled, it can lead to side reactions.

General strategies for optimizing API manufacturing yields and controlling impurities include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, solvent, and catalyst concentration can significantly minimize side reactions and prevent the formation of contaminants.

Quality by Design (QbD): This systematic approach involves designing manufacturing processes with a thorough understanding of how process parameters affect the final product's quality. It helps in proactively identifying and mitigating risks associated with impurity formation.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters allows for immediate adjustments, ensuring the reaction stays within the optimal window to maximize yield and minimize variability.

Continuous Manufacturing: Shifting from traditional batch processing to continuous flow chemistry can offer better control over reaction conditions, leading to more consistent product quality, higher yields, and shorter production times.

| Impurity Name | Point of Formation | Potential Control Strategy |

|---|---|---|

| N-1- and N-2-medoxomil derivatives of Olmesartan | Alkylation step following hydrolysis of trityl olmesartan ethyl ester | Strict control of hydrolysis conditions; Optimization of alkylation reaction parameters (temperature, base, solvent) |

| Residual Trityl Alcohol | Final deprotection step | Efficient filtration and purification post-deprotection; Optimization of washing steps |

| Unreacted Intermediates | Throughout the synthesis | Real-time monitoring (PAT) to ensure reaction completion; Stoichiometry optimization |

Future Research Directions and Emerging Paradigms for 5 Phenyl 2 Trityltetrazole Chemistry

Development of Novel and Green Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of tetrazoles often involves reagents and conditions that are not environmentally benign, prompting a shift towards greener methodologies. Future research is focused on enhancing the sustainability of producing 5-Phenyl-2-trityltetrazole, beginning with its precursor, 5-phenyltetrazole.

Key areas of development include the use of recoverable and reusable catalysts, such as nanomaterials, to drive the [3+2] cycloaddition reaction between benzonitrile (B105546) and an azide (B81097) source. rsc.orgmdpi.com Green catalytic processes can lead to high yields, with some methods reporting up to 88%, surpassing traditional techniques. researchgate.net These catalysts are not only efficient but can be recovered through simple filtration and reused multiple times with minimal loss in activity, significantly reducing waste and production costs. researchgate.net

Another focus is the replacement of conventional solvents like DMF and DMSO with greener alternatives such as water or alcohols, or employing solvent-free "grindstone chemistry" approaches. rsc.orgresearchgate.net Furthermore, the use of microreactors offers a safer and more efficient way to handle potentially hazardous reagents like azides, due to superior heat and mass transfer, minimizing the risk of detonation. nih.gov Research into recycling reaction solvents has shown recovery rates of up to 95%, further bolstering the economic and environmental viability of the synthesis. chemsrc.com

The subsequent step, N-alkylation of 5-phenyltetrazole with trityl chloride, is also being optimized. Studies have shown that this alkylation leads exclusively to the thermodynamically more stable N-2 isomer, this compound. nih.gov Future work aims to refine these selective alkylation conditions to minimize byproducts and simplify purification.

| Parameter | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Catalysts | Often stoichiometric promoters (e.g., ammonium (B1175870) chloride) | Recoverable and reusable nanocatalysts (e.g., magnetic biochar, copper complexes) rsc.orgmdpi.com |

| Solvents | DMF, DMSO researchgate.net | Water, alcohols, or solvent-free conditions rsc.orgresearchgate.net |

| Safety | Use of large quantities of toxic and explosive reagents nih.gov | Enhanced safety through microreactor technology nih.gov |

| Efficiency | Yields up to 86.2% chemsrc.com | Yields up to 88%, with high catalyst recyclability researchgate.net |

| Waste | Significant wastewater discharge and solvent waste | Reduced wastewater; solvent recovery rates up to 95% researchgate.netchemsrc.com |

Exploration of Previously Undiscovered Biological Activities beyond Angiotensin II Receptor Antagonism

While the 5-phenyltetrazole moiety is a cornerstone of sartan drugs that target the angiotensin II receptor, emerging research is exploring its potential in other therapeutic areas. nih.govnih.gov The trityl group in this compound serves as a protecting group during synthesis, but the core tetrazole structure is being investigated for new biological functions.

One promising avenue is in the development of novel enzyme inhibitors. For instance, the tetrazole group can act as a bioisostere for a carboxylic acid moiety. This principle has been applied in the design of new boronic acids as β-lactamase inhibitors, where a 2-trityltetrazol-5-yl)phenyl group was incorporated to enhance the molecule's lipophilicity and modulate its interaction with the enzyme's active site. asiapharmaceutics.info

Furthermore, computational screening studies have identified derivatives of 5-phenyl-1H-tetrazole as potential antibacterial agents. crystalpharmatech.com These molecules are engineered to augment binding affinity to bacterial targets while improving membrane permeability and resistance to enzymatic degradation. crystalpharmatech.com Other research has pointed towards the potential diuretic and saluretic properties of certain 5-phenyl-tetrazole derivatives. hairuichem.com Additionally, compounds containing tetrazole structures have been investigated as agonists or antagonists for serotonin (B10506) (5-HT) receptors, suggesting potential applications in treating central nervous system disorders such as migraine and depression. mdpi.commdpi.com

| Potential Biological Activity | Therapeutic Area | Rationale / Research Finding |

|---|---|---|

| β-Lactamase Inhibition | Infectious Disease (Antibiotic Resistance) | The tetrazole group serves as a bioisostere for carboxylic acid, enhancing lipophilicity and interaction with the enzyme active site. asiapharmaceutics.info |

| Antibacterial | Infectious Disease | Computational screening of derivatives showed potential inhibitory capability against bacterial proteins. crystalpharmatech.com |

| Diuretic & Saluretic | Cardiovascular / Renal | Certain 5-phenyl-tetrazole derivatives have demonstrated diuretic and saluretic properties in early studies. hairuichem.com |

| 5-HT Receptor Modulation | Neurology / Psychiatry | Tetrazole-containing compounds have been synthesized as potential agonists for 5-HT receptors for treating migraine and depression. mdpi.com |

Integration of Advanced Computational Approaches for De Novo Design and Reaction Pathway Prediction

Computational chemistry is becoming an indispensable tool for accelerating drug discovery and optimizing chemical syntheses related to this compound. These in silico methods offer rapid insights into molecular interactions, reaction energetics, and pharmacokinetic properties, thereby streamlining research and development. crystalpharmatech.com

One key application is in the de novo design of novel therapeutic agents. Molecular docking, a technique that predicts the binding orientation and affinity of a molecule to a target protein, is used to screen virtual libraries of tetrazole derivatives against new biological targets. crystalpharmatech.comproquest.com This allows for the rational design of compounds with enhanced potency and selectivity. Coupled with this, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling computationally predicts the drug-likeness and safety parameters of these novel designs, helping to prioritize candidates for synthesis. crystalpharmatech.com

Quantum chemical calculations, using methods like Density Functional Theory (DFT), are employed to predict reaction pathways and understand the stability of different isomers and tautomers. For example, computational studies can elucidate the thermodynamics of the tetrazole ring formation and confirm why the N-2 substituted isomer, this compound, is favored during alkylation. nih.gov This predictive power helps in optimizing reaction conditions to achieve higher yields and purity.

| Computational Technique | Application Area | Specific Objective |

|---|---|---|

| Molecular Docking | De Novo Drug Design | Predicting binding affinity and orientation of novel tetrazole derivatives to new biological targets (e.g., bacterial enzymes). crystalpharmatech.comproquest.com |

| ADMET Prediction | Pharmacokinetic Profiling | Assessing drug-likeness, bioavailability, and potential toxicity of new compound designs in silico. crystalpharmatech.com |

| Density Functional Theory (DFT) | Reaction Pathway Prediction | Calculating the relative stability of isomers (N-1 vs. N-2), understanding reaction mechanisms, and optimizing synthetic conditions. |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Developing models that correlate chemical structure with biological activity to guide the design of more potent compounds. |

Investigations into Solid-State Forms, Cocrystals, and Amorphous Dispersions for Pharmaceutical Applications

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability. While this compound is an intermediate, the principles of solid-state chemistry are critical for the final drug products derived from it. Future research will likely explore how modifications of this intermediate can influence the solid-state characteristics of the resulting API.

Single-crystal X-ray diffraction (SCXRD) studies have been crucial in confirming the molecular structure of related sartan intermediates, establishing definitively that the bulky trityl group is attached to the N-2 position of the tetrazole ring. nih.gov This structural knowledge is foundational for any further solid-state engineering.

A major area of investigation for improving the properties of poorly soluble drugs, such as many sartan derivatives, is the formation of pharmaceutical cocrystals . nih.govasiapharmaceutics.info Cocrystals are crystalline structures composed of an API and a benign coformer held together by non-covalent interactions. nih.gov By selecting appropriate coformers, it is possible to significantly enhance the solubility and dissolution rate of the API. For example, cocrystals of candesartan (B1668252) and telmisartan (B1682998) have shown markedly improved solubility and bioavailability compared to the free drug. rsc.orgnih.gov This strategy could be applied to novel APIs derived from this compound.

Another powerful technique is the creation of amorphous solid dispersions (ASDs) . In an ASD, the API is dispersed in an amorphous state within a polymer matrix. mdpi.comcrystalpharmatech.com This lack of a crystalline lattice enhances the drug's apparent solubility and dissolution rate. The choice of polymer and manufacturing method (e.g., spray drying or hot-melt extrusion) is critical for ensuring the physical and chemical stability of the amorphous form. mdpi.com Investigating ASDs for new tetrazole-based APIs could provide a viable path for formulating compounds with challenging solubility profiles.

| Solid-State Form | Description | Potential Advantages for Derived APIs |

|---|---|---|

| Crystalline Polymorphs | Different crystal lattice arrangements of the same compound. | Can offer varying stability and dissolution profiles; important to identify the most stable form. |

| Pharmaceutical Cocrystals | Crystalline solid containing the API and a coformer in a stoichiometric ratio. nih.gov | Significantly improved aqueous solubility and dissolution rate; enhanced bioavailability. rsc.orgnih.gov |

| Amorphous Solid Dispersions (ASDs) | The API is dispersed in an amorphous state within a polymer matrix. mdpi.com | Maximizes solubility by eliminating crystal lattice energy; can maintain supersaturation in solution. |

Q & A

(Basic) What synthetic routes are commonly employed for 5-Phenyl-2-trityltetrazole, and what are their mechanistic considerations?

Methodological Answer:

The synthesis typically involves cycloaddition reactions , such as the Huisgen 1,3-dipolar cycloaddition between azides (e.g., HN₃) and nitriles or activated alkenes. For example, fluorinated nitriles like F(NO₂)₂CCN can react with HN₃ under controlled conditions to form tetrazole derivatives, with trityl (triphenylmethyl) groups introduced via nucleophilic substitution or protection strategies . Key steps include:

- Azide precursor preparation : Ensure high purity of HN₃ to avoid side reactions.

- Cycloaddition optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.

- Tritylation : Protect the tetrazole nitrogen using trityl chloride in basic media (e.g., pyridine) to enhance stability .

(Advanced) How can factorial design be applied to optimize reaction conditions for improving yield and purity?

Methodological Answer:

A 2³ factorial design can systematically evaluate variables like temperature (80–120°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2 mol%). For instance:

- Response variables : Yield (%) and HPLC purity (%).

- Interaction analysis : Use ANOVA to identify significant factors (e.g., solvent polarity × temperature interactions may dominate yield).

- Validation : Confirm optimal conditions (e.g., 100°C in THF with 1 mol% catalyst) via triplicate runs. This approach reduces experimental iterations by 50% compared to one-factor-at-a-time methods .

(Basic) What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for phenyl groups) and tetrazole ring signals (δ 8.5–9.0 ppm).

- Elemental analysis : Validate empirical formula (e.g., C₂₅H₂₁N₄) with <0.3% deviation.

- HPLC-MS : Confirm molecular weight (e.g., m/z 395.3 [M+H]⁺) and purity (>95% by area under the curve) .

(Advanced) How should researchers address contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies often arise from differential scanning calorimetry (DSC) protocols. To resolve:

- Standardize heating rates : Use 10°C/min under nitrogen to minimize oxidative decomposition.

- Purity verification : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Re-test samples after recrystallization from ethanol/water .

- Comparative studies : Cross-reference with thermogravimetric analysis (TGA) to distinguish melting points from decomposition events .

(Advanced) How to design experiments assessing the compound’s stability under varying pH conditions for biological applications?

Methodological Answer:

- Buffer preparation : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 0.1 M ionic strength.

- Accelerated stability testing : Incubate at 37°C for 72 hours, sampling at 24-hour intervals.

- Degradation monitoring : Quantify intact compound via reverse-phase HPLC (C18 column, λ = 254 nm).

- Kinetic modeling : Calculate degradation rate constants (k) using first-order approximations .

(Advanced) What role does this compound play in high-energy materials research, and how can its performance be evaluated?

Methodological Answer:

As a high-energy density compound , its derivatives (e.g., tetrazolates) are studied for detonation velocity (VOD) and thermal stability. Methodologies include:

- Synthesis of metal salts : React with alkali metals (e.g., K⁺) to form energetic salts.

- Detonation testing : Use Chapman-Jouguet equations with density functional theory (DFT) calculations.

- Impact sensitivity : Assess via BAM drop-hammer tests (threshold >30 J for safe handling) .

(Basic) What precautions are essential when handling azide precursors during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods with HEPA filters to prevent HN₃ inhalation.

- Dilution : Prepare azide solutions at <10% concentration to minimize explosion risks.

- Quenching : Neutralize residual azides with NaNO₂ or FeCl₃ before disposal .

(Advanced) How can computational modeling predict regioselectivity in trityl group substitution?

Methodological Answer:

- DFT calculations : Compare energy barriers for substitution at N1 vs. N2 positions using Gaussian or ORCA software.

- Solvent effects : Include implicit solvent models (e.g., SMD) to simulate polar aprotic environments.

- Validation : Cross-check predicted regioselectivity with experimental ¹⁵N NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.